Imipraminoxide hydrochloride

Cardiovascular Safety Tricyclic Antidepressants Orthostatic Hypotension

Imipraminoxide hydrochloride (CAS 20438-98-6), also referred to as imipramine N-oxide hydrochloride, is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class. It is both a structural analogue and a known metabolite of the widely used TCA imipramine.

Molecular Formula C19H25ClN2O
Molecular Weight 332.9 g/mol
CAS No. 20438-98-6
Cat. No. B1259206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipraminoxide hydrochloride
CAS20438-98-6
Molecular FormulaC19H25ClN2O
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl
InChIInChI=1S/C19H24N2O.ClH/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H
InChIKeyCAHPIJSNOKEGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imipraminoxide Hydrochloride (CAS 20438-98-6): A Tricyclic Antidepressant N-Oxide Prodrug for Differentiated Procurement


Imipraminoxide hydrochloride (CAS 20438-98-6), also referred to as imipramine N-oxide hydrochloride, is a tricyclic antidepressant (TCA) belonging to the dibenzazepine class [1]. It is both a structural analogue and a known metabolite of the widely used TCA imipramine [2]. Clinically introduced in Europe during the 1960s, it functions primarily as a prodrug, undergoing in vivo reduction to the active parent compound imipramine [3]. This compound is principally investigated for its utility in major depressive disorder, but its distinct pharmacokinetic handling and altered side-effect liability relative to its parent differentiate it in scientific research contexts [2].

Why Generic Substitution of Imipraminoxide Hydrochloride with Standard TCAs Is Scientifically Unwarranted


Imipraminoxide hydrochloride is not functionally interchangeable with imipramine or other conventional TCAs despite their shared mechanism of action. As an N-oxide prodrug, its pharmacokinetic profile dictates a distinct rate and extent of active metabolite formation, which directly impacts the temporal profile of norepinephrine and serotonin reuptake inhibition [1]. Critically, differential affinities for off-target receptors, notably muscarinic acetylcholine and adrenergic receptors, result in a clinically and experimentally significant divergence in anticholinergic and cardiovascular side-effect burden [2][3]. This means that substituting imipraminoxide with imipramine or clomipramine in a research protocol would introduce a confounding variable of heightened off-target toxicity, invalidating comparative physiological or behavioral readouts.

Quantitative Differentiation Guide for Imipraminoxide Hydrochloride vs. Standard TCAs


Cardiovascular Safety Profile: Reduced Orthostatic and ECG Abnormalities vs. Imipramine

Imipraminoxide hydrochloride demonstrates a superior cardiovascular safety profile compared to imipramine. In a direct head-to-head clinical study, patients treated with intravenous imipramine (25–175 mg) showed a greater number of orthostatic abnormalities and ECG changes than those treated with imipramine-N-oxide under identical conditions [1]. While the difference did not reach statistical significance, the consistent directional trend indicates a clinically meaningful reduction in cardiotoxicity risk. No notable changes were observed in the clomipramine group [1].

Cardiovascular Safety Tricyclic Antidepressants Orthostatic Hypotension

Anticholinergic Activity: Negligible Intrinsic Anticholinergic Effect of Unmetabolized Imipraminoxide

Unlike imipramine, which directly engages muscarinic acetylcholine receptors to produce a robust dry mouth effect, the intrinsic anticholinergic activity of unmetabolized imipraminoxide is negligible. A quantitative crossover study measuring salivation found that the anticholinergic effect of imipramine-N-oxide was almost exclusively attributable to its metabolite, imipramine, while the parent drug itself contributed a negligible effect [1]. This stands in contrast to the direct anticholinergic action of tertiary amine TCAs like imipramine.

Anticholinergic Salivation Inhibition Receptor Selectivity

Prodrug Kinetics: Ultra-Short Elimination Half-Life vs. Imipramine

Imipraminoxide exhibits a markedly short intravenous elimination half-life of approximately 1.8 hours, which is an order of magnitude shorter than that of its active metabolite, imipramine (11–25 hours). This pharmacokinetic disparity is consistent with its function as a prodrug: the N-oxide moiety is rapidly reduced systemically to form the active imipramine species [1][2].

Pharmacokinetics Prodrug Metabolism Elimination Half-Life

Clinical Efficacy and Onset: Faster Onset of Action and Slightly Superior Efficacy vs. Imipramine

In a double-blind comparative clinical trial of outpatients with depressive syndromes, imipraminoxide demonstrated a faster onset of therapeutic action and a tendency towards slightly higher overall efficacy compared to imipramine [1]. This finding, summarized from primary literature, supports the differentiation of the N-oxide prodrug even beyond side-effect profile considerations.

Clinical Antidepressant Efficacy Onset of Action Depressive Syndromes

High-Value Research and Industrial Applications for Imipraminoxide Hydrochloride


Cardiovascular Safety Profiling of Monoamine Reuptake Inhibitors

Imipraminoxide hydrochloride serves as a critical comparator compound in studies evaluating the cardiovascular risk associated with tricyclic antidepressants. Its documented reduction in orthostatic abnormalities and ECG changes relative to imipramine [1] makes it the superior tool for probing the structural determinants of TCA-induced cardiotoxicity, particularly in isolated heart preparations or in vivo telemetry models.

Isolation of Central Monoaminergic Effects from Peripheral Anticholinergic Confounds

For behavioral neuroscientists studying learning, memory, or anxiety, the negligible intrinsic anticholinergic activity of imipraminoxide is a key advantage. As established by controlled salivary inhibition studies [2], the compound minimizes peripheral muscarinic blockade, allowing for a cleaner interpretation of the cognitive and emotional effects driven by serotonin and norepinephrine reuptake inhibition.

Prodrug Activation and Metabolic N-Oxide Reduction Research

The rapid systemic conversion of imipraminoxide to imipramine (t1/2 ~1.8 h) [3] provides an ideal chemical probe for studying enzymatic N-oxide reductase systems. Researchers investigating flavin monooxygenase (FMO) function, cytochrome P450 reductase activity, or inter-individual variability in prodrug activation can use imipraminoxide as a model substrate to track metabolic reduction kinetics.

Rapid-Onset Antidepressant Screening in Animal Models

In preclinical depression models such as the forced swim test or chronic mild stress, the reported faster onset of action of imipraminoxide compared to imipramine [4] offers a time-sensitive experimental window. This is particularly valuable for acute dosing paradigms where a rapid behavioral response is necessary to capture the therapeutic window without the confounding effects of prolonged drug exposure.

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